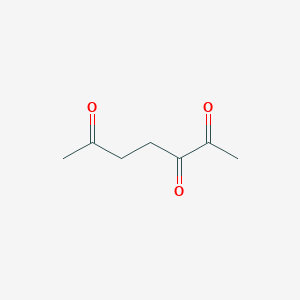
Heptane-2,3,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptane-2,3,6-trione is a chemical compound with the molecular formula C7H8O3. This compound is also known as diacetyl or 2,3-butanedione. It is a yellowish-green liquid with a buttery odor and is commonly used as a flavoring agent in food products. In addition to its use in the food industry, heptane-2,3,6-trione has also been the subject of scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of heptane-2,3,6-trione is not fully understood. However, studies have shown that it may exert its therapeutic effects through a variety of mechanisms, including the inhibition of oxidative stress, the modulation of inflammatory pathways, and the regulation of neuronal function.
Biochemical and Physiological Effects:
Heptane-2,3,6-trione has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can reduce oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. It has also been shown to modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In addition, heptane-2,3,6-trione has been shown to regulate neuronal function by modulating the activity of neurotransmitters and ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Heptane-2,3,6-trione has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, there are some limitations to its use. Heptane-2,3,6-trione has a strong odor, which can be unpleasant and may interfere with experimental results. In addition, it has a low boiling point, which can make it difficult to handle in some experiments.
Direcciones Futuras
There are several potential future directions for research on heptane-2,3,6-trione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that heptane-2,3,6-trione has neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is its potential use in the treatment of cancer. Studies have shown that heptane-2,3,6-trione has anti-cancer properties and may be able to inhibit the growth of cancer cells. Finally, there is interest in exploring the potential use of heptane-2,3,6-trione as a food preservative. Studies have shown that it has antimicrobial properties and may be able to inhibit the growth of bacteria and fungi in food products.
Métodos De Síntesis
Heptane-2,3,6-trione can be synthesized through the reaction of acetaldehyde with acetylacetone in the presence of a base catalyst. This reaction results in the formation of heptane-2,3,6-trione and water. The reaction can be carried out in a variety of solvents, including ethanol, methanol, and water.
Aplicaciones Científicas De Investigación
Heptane-2,3,6-trione has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that heptane-2,3,6-trione has antioxidant, anti-inflammatory, and neuroprotective effects. These properties make it a potential candidate for the treatment of a variety of diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Número CAS |
176237-95-9 |
|---|---|
Nombre del producto |
Heptane-2,3,6-trione |
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
heptane-2,3,6-trione |
InChI |
InChI=1S/C7H10O3/c1-5(8)3-4-7(10)6(2)9/h3-4H2,1-2H3 |
Clave InChI |
XDJAUXXWCBLXGT-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)C(=O)C |
SMILES canónico |
CC(=O)CCC(=O)C(=O)C |
Sinónimos |
2,3,6-Heptanetrione (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



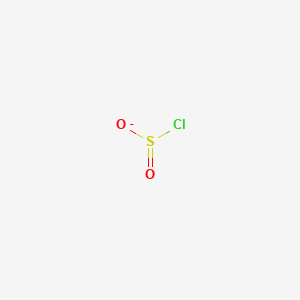
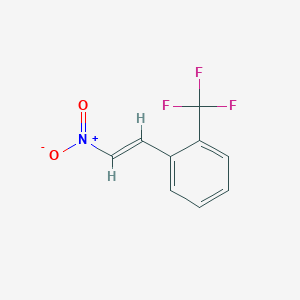
![Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate](/img/structure/B69544.png)

![(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B69549.png)
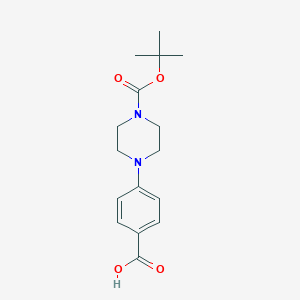
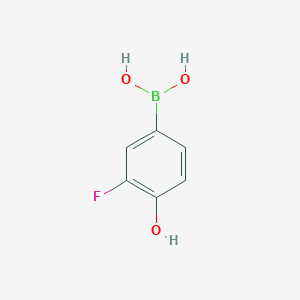
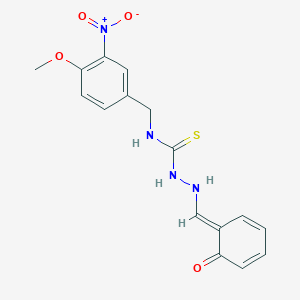
![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B69558.png)
![4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate](/img/structure/B69560.png)



